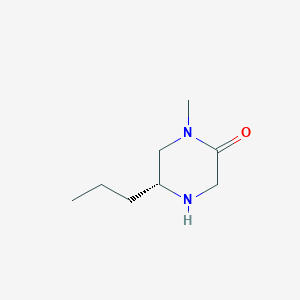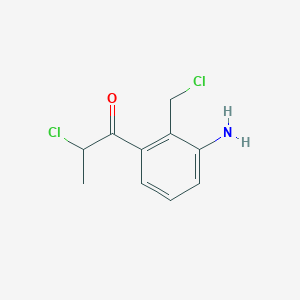palladium(II)](/img/structure/B14043709.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-chloropyridyl)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is a palladium-based catalyst widely used in organic synthesis. This compound is particularly known for its role in facilitating carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, making it a valuable tool in the field of catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and a palladium source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a light-yellow powder form and stored under inert conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is primarily involved in:
Cross-Coupling Reactions: Including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Amination Reactions: Such as Buchwald-Hartwig amination.
C-H Activation: Facilitating direct functionalization of C-H bonds.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, alkynes, and amines. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Facilitates the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, agrochemicals, and other industrially relevant materials.
Mecanismo De Acción
The compound exerts its catalytic effects through the formation of a palladium complex with the substrates. This complex facilitates the transfer of electrons and the formation of new bonds, thereby accelerating the reaction. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon and palladium-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
- (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (3-chloropyridyl)palladium(II) dichloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
Compared to similar compounds, (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride offers higher catalytic activity and selectivity, making it more efficient in facilitating cross-coupling and amination reactions. Its stability and resistance to deactivation also contribute to its widespread use in various applications .
Propiedades
Fórmula molecular |
C32H43Cl3N3Pd- |
|---|---|
Peso molecular |
682.5 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;palladium(2+);dichloride |
InChI |
InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2 |
Clave InChI |
LNUDOSLAIDZLGW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.[Cl-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
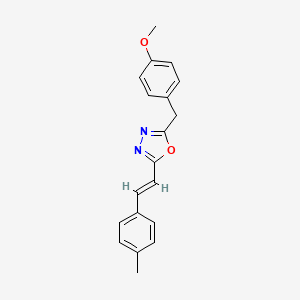
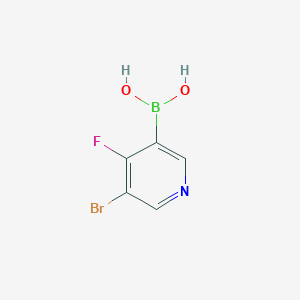
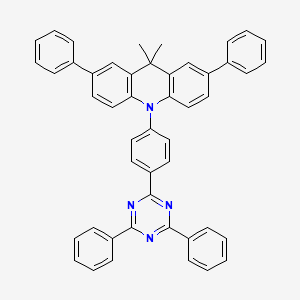

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)

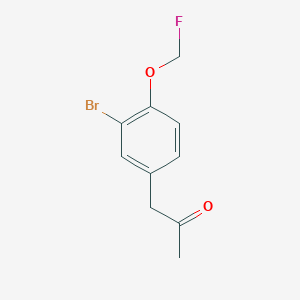

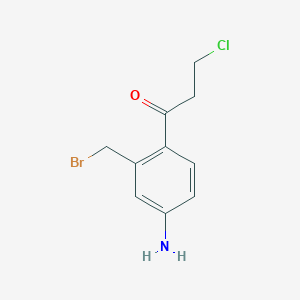
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
